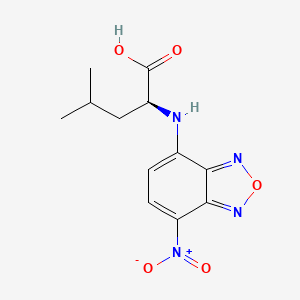
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-leucine: is a compound that belongs to the family of nitrobenzoxadiazole derivatives. These compounds are known for their fluorescent properties, making them valuable tools in various scientific research fields. The compound is characterized by the presence of a nitrobenzoxadiazole group attached to the amino acid leucine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-leucine typically involves the reaction of 7-nitro-2,1,3-benzoxadiazole with L-leucine. The reaction is carried out under controlled conditions to ensure the proper attachment of the nitrobenzoxadiazole group to the leucine molecule. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-leucine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include reducing agents like sodium dithionite.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Reduction: The major product is the corresponding amino derivative.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzoxadiazole derivatives.
Scientific Research Applications
Chemistry: N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-leucine is used as a fluorescent probe in chemical research. Its fluorescent properties make it valuable for studying molecular interactions and reaction mechanisms .
Biology: In biological research, the compound is employed to study cellular processes. It is used as a fluorescent marker to track the localization and movement of molecules within cells .
Medicine: Its fluorescent properties can be utilized in imaging techniques to detect specific biomolecules .
Industry: In the industrial sector, this compound is used in the development of fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-leucine involves its interaction with specific molecular targets. The nitrobenzoxadiazole group acts as a fluorescent tag, allowing researchers to visualize and track the compound’s interactions within biological systems. The compound can bind to proteins and other biomolecules, altering their fluorescence properties and enabling their detection .
Comparison with Similar Compounds
Similar Compounds:
6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol: Known for its use as a glutathione S-transferase inhibitor.
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-N1,N2,N2-tris(2-pyridinylmethyl)-1,2-ethanediamine: Used as a fluorescent probe for zinc ions.
Uniqueness: N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-leucine stands out due to its specific attachment to the amino acid leucine, which may confer unique properties in terms of its interaction with biological molecules. Its combination of fluorescence and amino acid functionality makes it a versatile tool in various research applications .
Properties
| 162149-58-8 | |
Molecular Formula |
C12H14N4O5 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]pentanoic acid |
InChI |
InChI=1S/C12H14N4O5/c1-6(2)5-8(12(17)18)13-7-3-4-9(16(19)20)11-10(7)14-21-15-11/h3-4,6,8,13H,5H2,1-2H3,(H,17,18)/t8-/m0/s1 |
InChI Key |
XDDARMBTUCLRIN-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Canonical SMILES |
CC(C)CC(C(=O)O)NC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-2-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12905033.png)


![N-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide](/img/structure/B12905072.png)

![Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate](/img/structure/B12905090.png)
![4-Chloro-5-({[(3,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12905102.png)

